4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine
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Overview
Description
4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like other pyrazole derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives can influence a wide range of biochemical pathways depending on their specific chemical structure and the biological context .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 6-chloropyrimidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, including those with anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid
- 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 4-Bromo-1-isopentyl-3,5-dimethyl-1H-pyrazole
Uniqueness
4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for diverse applications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
4-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN4/c1-5-9(10)6(2)15(14-5)8-3-7(11)12-4-13-8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORLLPBLXAZPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=NC=N2)Cl)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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